Flavofungin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flavofungin is a natural product found in Streptomyces griseus with data available.

Scientific Research Applications

Chemical Composition and Relationship to Other Compounds

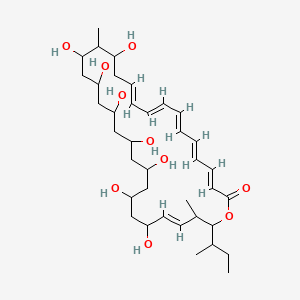

Flavofungin is identified as a mixture of two specific chemical compounds: 13,15,17,19,21,23,25,27-octahydroxy-31-isopropyl-14-methyl- and 13,15,17,19,21,23,25,27-octahydroxy-14-methyl-31-s-butyl-hentriaconta-2,4,6,8,10,28-hexaen-31-olide. Its chemical relationship to another compound, mycoticin, has been discussed, indicating its relevance in the study of similar antifungal antibiotics (Bognár et al., 1972).

Antifungal and Antibacterial Properties

Flavofungin, originally derived from Streptomyces flavofungini, exhibits significant antifungal properties. It was found alongside another antibiotic, desertomycin, indicating its potential in treating fungal infections and its relevance in the discovery of new antibiotics (Uri et al., 1958).

Applications in Cancer Research

A study on mangrove-derived Streptomyces sp. ZQ4BG found that extracts from this strain, which included flavofungin, showed activity in inhibiting the proliferation of glioma cells. This highlights the potential of flavofungin in cancer research, particularly in the development of treatments targeting glioma cells (Wang et al., 2017).

Effects on Insect Growth and Cholesterol Uptake

Flavofungin has been shown to have larvicidal activity when added to the diet of Musca domestica larvae. This indicates a potential application in controlling insect populations by limiting sterol availability, a critical aspect of insect growth and reproduction (Sweeley et al., 1970).

Antiviral Activity

Flavofungin has demonstrated clear antiviral activity against influenza A and B virus, comparable to that of remantadin. Its effectiveness in inhibiting the growth of these viruses, as well as its impact on variolavaccine virus and Rous sarcoma virus, underscores its potential in antiviral therapies (Shneĭder Ma et al., 1983).

Cellular Biochemistry Impact

Flavofungin's impact on the oxygen absorption rate of thymocyte suspensions and its influence on glucose oxidation highlight its role in cellular biochemistry. This insight is significant for understanding how flavofungin interacts with biological membranes and affects cellular metabolism (Konoshenko Gi et al., 1982).

properties

CAS RN |

123166-68-7 |

|---|---|

Product Name |

Flavofungin |

Molecular Formula |

C37H60O10 |

Molecular Weight |

664.871 |

IUPAC Name |

(3E,5E,7E,9E,11E,29E)-32-butan-2-yl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one |

InChI |

InChI=1S/C37H60O10/c1-5-25(2)37-26(3)17-18-28(38)19-29(39)20-30(40)21-31(41)22-32(42)23-33(43)24-35(45)27(4)34(44)15-13-11-9-7-6-8-10-12-14-16-36(46)47-37/h6-14,16-18,25-35,37-45H,5,15,19-24H2,1-4H3/b8-6+,9-7+,12-10+,13-11+,16-14+,18-17+ |

SMILES |

CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C |

synonyms |

Faeriefungin B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

![(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1142088.png)

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)

![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)